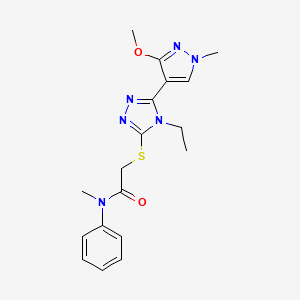

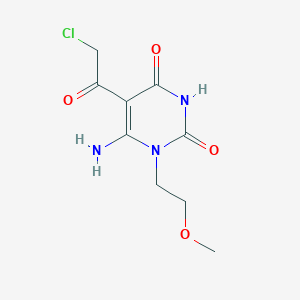

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C9H12ClN3O4 . It is used for research purposes .

Physical And Chemical Properties Analysis

The molecular weight of 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione is 261.66 . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Heterocyclic Chemistry

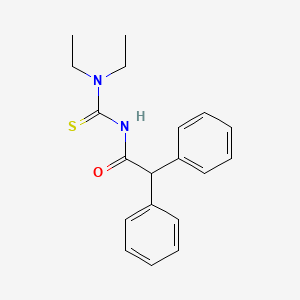

In the field of heterocyclic chemistry, derivatives similar to 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione serve as key intermediates for synthesizing complex heterocyclic compounds. For instance, the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid has led to the creation of pyrimido[4,5-b][1,4]thiazines, highlighting the compound's utility in developing novel heterocyclic structures with potential pharmacological activities (Clark & Southon, 1974).

Synthesis of Biologically Active Compounds

The compound has also been pivotal in the synthesis of biologically active molecules. A notable example is the synthesis of pyrido[1,2-c]pyrimidine-1,3-dione derivatives, showcasing an optimized synthetic approach that forms the core structure of new classes of antibacterial agents. This underscores the compound's significant role in medicinal chemistry for creating antibacterial agents with a new mechanism of action (Rosen, German, & Kerns, 2009).

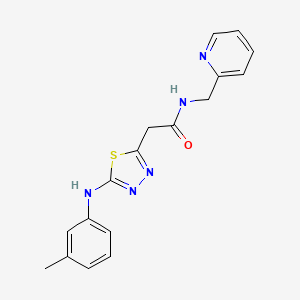

Antimicrobial Activity

Derivatives containing the pyrimidine ring structure, akin to 6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione, have been synthesized and investigated for their potential antimicrobial activities. The synthesis of new Schiff bases of Pyrido[1,2-A] Pyrimidine derivatives with certain amino acids has demonstrated significant antimicrobial effects, indicating the compound's utility in developing novel antimicrobial agents (Alwan, Al Kaabi, & Hashim, 2014).

Anticancer and Antimicrobial Activities

Research on pyrrolo[2,3‐d]pyrimidines, which can be derived from the compound , has revealed their potential in anticancer and antimicrobial applications. The reactions of 6-amino-3,4-dihydro-2-methoxy-4-oxopyrimidine with chloroacetaldehyde and chloroacetyl chloride, leading to novel ring systems with significant biological activities, exemplify the compound's versatility in contributing to the development of new therapeutic agents (Quijano et al., 1990).

Safety and Hazards

properties

IUPAC Name |

6-amino-5-(2-chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c1-17-3-2-13-7(11)6(5(14)4-10)8(15)12-9(13)16/h2-4,11H2,1H3,(H,12,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKESSSFUCRWDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C(C(=O)NC1=O)C(=O)CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-5-(chloroacetyl)-1-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2757270.png)

![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)

![Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2757278.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2757280.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)

![6-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2757285.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid](/img/structure/B2757287.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2757290.png)